molecular formula C13H16ClNO8 B15253998 (S)-2-chlorophenylglycinemethylesterD-tartratesalt

(S)-2-chlorophenylglycinemethylesterD-tartratesalt

Cat. No.: B15253998
M. Wt: 349.72 g/mol
InChI Key: FVKGOSHITUHKGR-QGHJUCMSSA-N
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Description

(S)-2-chlorophenylglycinemethylesterD-tartratesalt is a chiral compound with significant applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-chlorophenylglycinemethylesterD-tartratesalt typically involves the esterification of (S)-2-chlorophenylglycine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-chlorophenylglycinemethylesterD-tartratesalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-chlorophenylglycinemethylesterD-tartratesalt has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-chlorophenylglycinemethylesterD-tartratesalt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-chlorophenylglycinemethylesterD-tartratesalt
  • 2-chlorophenylglycinemethylester
  • (S)-2-chlorophenylglycine

Uniqueness

(S)-2-chlorophenylglycinemethylesterD-tartratesalt is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stereochemical purity, such as asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C13H16ClNO8

Molecular Weight

349.72 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate

InChI

InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m00/s1

InChI Key

FVKGOSHITUHKGR-QGHJUCMSSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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